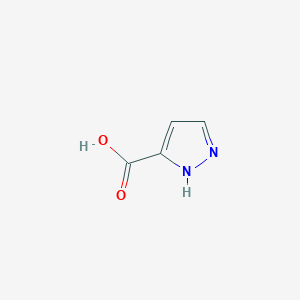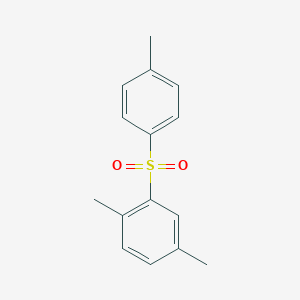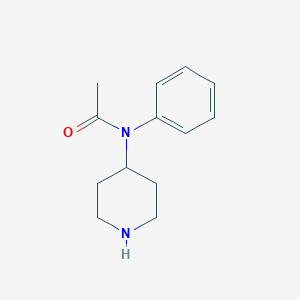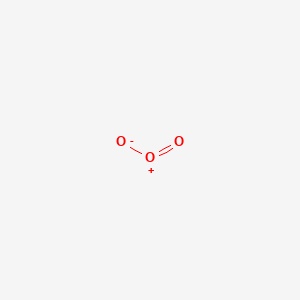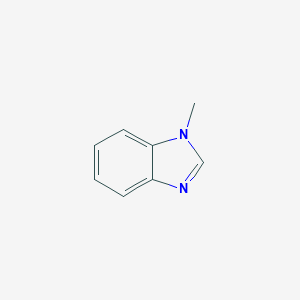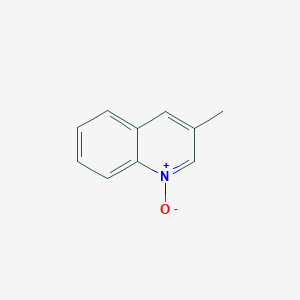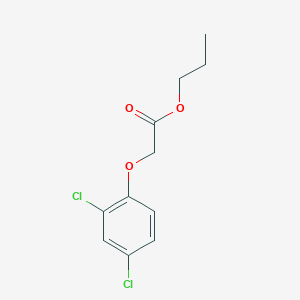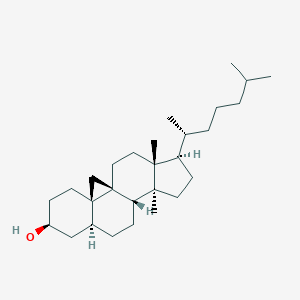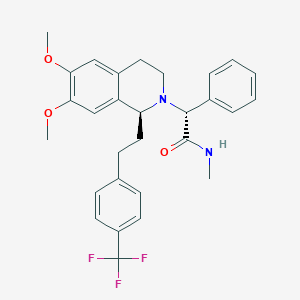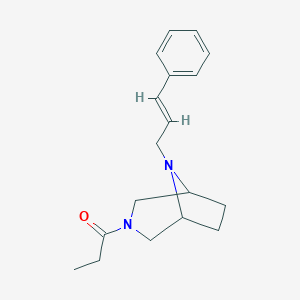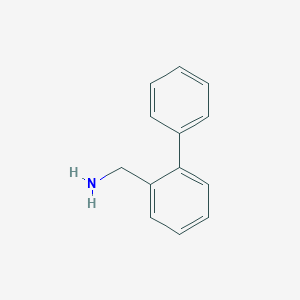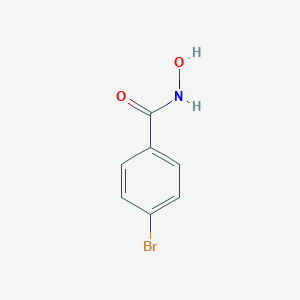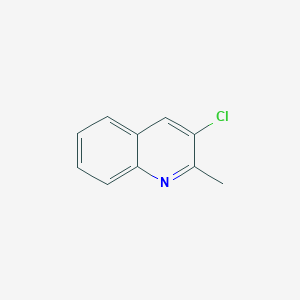![molecular formula C5H5N5 B167925 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene CAS No. 10179-83-6](/img/structure/B167925.png)
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene, also known as PNT or pentazene, is a heterocyclic compound with a unique structure and interesting properties. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives is complex and varies depending on the specific compound and application. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been shown to inhibit various enzymes and proteins involved in cancer cell growth and viral replication. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In materials science, the unique structure of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives allows for the formation of stable and highly ordered materials with unique properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials have been shown to exhibit high thermal stability, mechanical strength, and electrical conductivity, making them attractive for various applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives are largely dependent on the specific compound and application. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been shown to exhibit anticancer, antiviral, and antibacterial properties, as well as potential drug delivery capabilities. However, the effects of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene on healthy cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives in lab experiments include their unique structure, high reactivity, and potential for forming stable complexes with various drugs and molecules. However, the limitations of using 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene in lab experiments include its high cost, potential toxicity, and limited availability.
Orientations Futures
There are several future directions for the study of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives. In medicinal chemistry, further investigation is needed to determine the potential of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene as a drug delivery system and to better understand its effects on healthy cells and tissues. In materials science, the development of novel 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials with unique properties is an active area of research. Additionally, the use of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene as a catalyst for various reactions is an area of potential future development.
Méthodes De Synthèse
The synthesis of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene involves the reaction of 1,2,4,5-tetrazine with a cyclic diene, typically cyclopentadiene or norbornadiene. The reaction produces a highly strained and reactive intermediate, which can be further functionalized to yield various derivatives of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene. The synthesis of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives has been optimized over the years, and several methods have been developed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been extensively studied for its potential applications in medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives have been investigated for their anticancer, antiviral, and antibacterial properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been explored as a potential drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been used as a building block for the synthesis of novel materials with unique properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials have been shown to exhibit high thermal stability, mechanical strength, and electrical conductivity. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been studied as a potential catalyst for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Propriétés
Numéro CAS |
10179-83-6 |
|---|---|
Nom du produit |
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene |
Formule moléculaire |
C5H5N5 |
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
7-methyl-7aH-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-3-4-5(7-2-6-3)9-10-8-4/h2,4H,1H3 |
Clé InChI |
ABCIAPZTASSPER-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC2=NN=NC12 |
SMILES canonique |
CC1=NC=NC2=NN=NC12 |
Synonymes |
v-Triazolo[4,5-d]pyrimidine, 7-methyl- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



